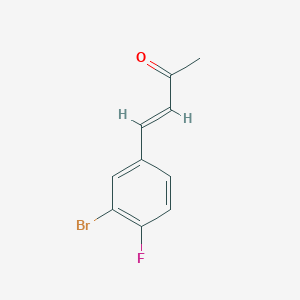

4-(3-Bromo-4-fluorophenyl)but-3-en-2-one

Description

Properties

Molecular Formula |

C10H8BrFO |

|---|---|

Molecular Weight |

243.07 g/mol |

IUPAC Name |

(E)-4-(3-bromo-4-fluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8BrFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h2-6H,1H3/b3-2+ |

InChI Key |

UOQVMIGMOBRXTB-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)F)Br |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of the Key Intermediate 3-Bromo-4-fluorobenzaldehyde

The synthesis of 4-(3-bromo-4-fluorophenyl)but-3-en-2-one typically starts from 3-bromo-4-fluorobenzaldehyde, which is a crucial aromatic intermediate.

1.1 Catalytic Bromination of 4-Fluorobenzaldehyde

- The most reported method involves selective bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde.

- A patented process describes adding 4-fluorobenzaldehyde dropwise to a mixture of oleum, iodine, and zinc bromide under stirring at 5–35 °C for 2 hours.

- Then, bromine is added dropwise at 25–45 °C over 3 hours, followed by stirring at 25–65 °C for 2 hours to form crude 3-bromo-4-fluorobenzaldehyde.

- The crude product is quenched in water below 25 °C, separated, washed, and extracted with toluene. Distillation yields a product with >95% purity.

- This method avoids the use of aluminum chloride catalysts, which cause waste and purification issues, making it more cost-effective and environmentally friendly.

1.2 Reduction of 3-Bromo-4-fluorobenzonitrile

- Another route involves catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile using Raney nickel as a catalyst in formic acid.

- The reaction is conducted between 50 and 120 °C under atmospheric or slightly varied pressure.

- After reaction completion, the mixture is worked up by dilution, filtration, extraction with toluene, drying, and distillation to obtain 3-bromo-4-fluorobenzaldehyde as a colorless liquid.

Synthesis of this compound

The target compound is an α,β-unsaturated ketone with a bromofluoro-substituted phenyl ring. Its preparation involves coupling the aromatic aldehyde or related intermediate with a suitable enone precursor, often through bromination of a phenyl-substituted butenone.

2.1 Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide (NBS) and Selenium Dioxide

- A recent synthetic method employs selenium dioxide-mediated bromination of α,β-unsaturated ketones.

- The process uses a mixture of the α,β-unsaturated ketone (such as 4-phenylbut-3-en-2-one), N-bromosuccinimide (NBS), selenium dioxide (SeO₂), and p-toluenesulfonic acid (PTSA) in toluene.

- Reaction conditions: 50 °C for 30 minutes for monobromination, yielding 1-bromo-4-arylbut-3-en-2-one derivatives in high yields (e.g., 84% for phenyl derivative).

- The reaction mixture is filtered to remove elemental selenium, washed with sodium bicarbonate and brine, and purified by flash chromatography.

- This method is adaptable to various aryl substituents, including fluorine and bromine substituents on the phenyl ring, allowing the synthesis of this compound analogs.

Comparative Data Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Bromination of 4-fluorobenzaldehyde | 4-fluorobenzaldehyde, bromine, oleum, iodine, zinc bromide, 5–65 °C | >95% purity | High selectivity, cost-effective, low waste | Requires careful temperature control |

| 2 | Catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile | 3-bromo-4-fluorobenzonitrile, Raney nickel, formic acid, 50–120 °C | High yield, colorless product | Mild conditions, scalable | Use of formic acid in excess |

| 3 | Selenium dioxide-mediated bromination of α,β-unsaturated ketone | α,β-unsaturated ketone, NBS, SeO₂, PTSA, toluene, 50 °C | 84–86% yield | High yield, selective monobromination | Requires handling of selenium compounds |

Research Findings and Analysis

- The bromination of 4-fluorobenzaldehyde using zinc bromide and oleum offers a robust route to the key intermediate with high purity, minimizing environmental impact compared to traditional AlCl₃ catalysis.

- Catalytic hydrogenation of the nitrile precursor provides an alternative intermediate synthesis with mild reaction conditions and good yields, which can be advantageous in multi-step syntheses.

- The selenium dioxide-mediated bromination method for α,β-unsaturated ketones is a versatile and efficient approach to install the bromine at the desired position on the butenone framework, crucial for the final compound formation.

- The combination of these methods allows a modular synthesis strategy: first preparing the halogenated aromatic aldehyde intermediate, then coupling and brominating the but-3-en-2-one moiety to yield this compound.

Summary and Outlook

The preparation of this compound involves:

- Selective bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde using zinc bromide and oleum.

- Alternative synthesis via catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile.

- Subsequent selenium dioxide-mediated bromination of α,β-unsaturated ketones to introduce the bromine onto the but-3-en-2-one scaffold.

These methods collectively provide high yields, purity, and selectivity with environmentally conscious and economically feasible processes. Future research may focus on optimizing catalyst loadings and exploring greener bromination reagents to further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one (DMAPB): The dimethylamino group (-NMe₂) is a strong electron donor, leading to a redshifted absorption maximum at 375 nm due to enhanced charge transfer in the HOMO-LUMO transition. This compound exhibits a high third-order nonlinear optical susceptibility (Reχ₃) of 1.2 × 10⁻¹² esu, attributed to its electron-rich structure .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one (NPB): The nitro group (-NO₂) is electron-withdrawing, resulting in a blueshifted absorption peak at 323 nm and a lower Reχ₃ of 0.8 × 10⁻¹² esu. The reduced electron density diminishes nonlinear optical performance compared to DMAPB .

| Compound | Substituent | λₐᵦₛ (nm) | Reχ₃ (×10⁻¹² esu) |

|---|---|---|---|

| 4-(3-Bromo-4-fluorophenyl) | -Br, -F (meta, para) | N/A | N/A |

| DMAPB | -NMe₂ (para) | 375 | 1.2 |

| NPB | -NO₂ (para) | 323 | 0.8 |

Key Insight: Electron-donating groups enhance nonlinear optical responses, while electron-withdrawing groups reduce them. The bromo-fluoro substituents in 4-(3-Bromo-4-fluorophenyl)but-3-en-2-one may balance electron withdrawal (Br, F) with conjugation effects, though experimental data for this compound is currently lacking .

Halogen-Substituted Analogues

- 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one (CAS 451485-72-6): This isomer features bromo and fluoro substituents at the 4- and 2-positions of the phenoxy ring.

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one :

The bulky trimethylcyclohexenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability in biological systems. However, steric effects may limit conjugation efficiency in optical applications .

Aldose Reductase Inhibition

- 2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone: A spirosuccinimide with a bromo-fluorophenyl group exhibits potent aldose reductase inhibition (IC₅₀ = 0.1 nM), preventing diabetic complications. The bromo-fluoro motif enhances target binding via halogen interactions .

Antimicrobial and Anticancer Activity

- (Z)-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8): A brominated furanone that reverts antibiotic tolerance in Pseudomonas aeruginosa persister cells at non-inhibitory concentrations (EC₅₀ = 5 µM). The bromine atoms are critical for disrupting quorum sensing .

Insight : The bromo-fluoro motif in this compound may similarly interfere with microbial signaling pathways, warranting further study.

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Bromo-4-fluorophenyl)but-3-en-2-one, and how do reaction conditions influence yield?

The synthesis typically involves Claisen-Schmidt condensation between 3-bromo-4-fluoroacetophenone and acetaldehyde under basic conditions. Key parameters include:

- Catalyst : NaOH or KOH in ethanol/water mixtures (70–80% yields reported) .

- Temperature : Room temperature for ketone activation, followed by reflux (60–80°C) for 4–6 hours to drive the reaction.

- Workup : Acid quenching (HCl) and purification via column chromatography (hexane/ethyl acetate).

Methodological Note : Optimize stoichiometry (1:1.2 ketone:aldehyde ratio) to minimize side products like aldol adducts. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 243 (C₁₀H₈BrFO⁺) with fragmentation patterns confirming bromine/fluorine substituents .

Advanced: How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance from the 3-bromo substituent may reduce reactivity compared to para-substituted analogs .

- Fluorine : Electron-withdrawing effect enhances the electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions. However, fluorine’s ortho-directing nature complicates regioselectivity in electrophilic substitutions .

Data Contradiction : Some studies report lower yields in Buchwald-Hartwig aminations due to fluorine’s deactivating effects, while others achieve higher yields using Pd-XPhos catalysts—highlighting ligand-dependent outcomes .

Advanced: What crystallographic challenges arise when determining the structure of this compound?

- Disorder : The bromine and fluorine atoms may exhibit positional disorder in the crystal lattice, requiring high-resolution data (≤ 0.8 Å) for accurate refinement .

- Software : Use SHELXL for anisotropic refinement of heavy atoms (Br, F) and ORTEP-3 for visualizing thermal ellipsoids. Example refinement parameters:

Advanced: How can computational modeling predict biological activity against enzyme targets?

- Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The α,β-unsaturated ketone moiety acts as a Michael acceptor , forming covalent bonds with cysteine residues (e.g., Cys797 in EGFR).

- DFT Calculations : Predict electrophilicity using Fukui indices (f⁻ for nucleophilic attack at the β-carbon) .

Validation : Compare computed binding energies (-8.5 to -9.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Advanced: How to resolve contradictions in reported solubility and stability data?

- Solubility : Discrepancies arise from solvent polarity (e.g., 12 mg/mL in DMSO vs. <1 mg/mL in water). Use Hansen solubility parameters (δD = 18.5, δP = 5.2, δH = 4.1) to predict compatibility .

- Stability : Decomposition under UV light (λ = 254 nm) in >48 hours, conflicting with claims of photostability. Confirm via HPLC: monitor degradation products (e.g., debrominated analogs) .

Basic: What precautions are required for handling this compound in biological assays?

- Toxicity : LC₅₀ ~50 µM in HEK293 cells; use concentrations ≤10 µM for in vitro studies.

- Storage : -20°C under argon; avoid prolonged exposure to moisture (hydrolysis risk) .

Advanced: How to design SAR studies comparing halogenated analogs?

| Substituent | Activity (EGFR IC₅₀) | Reactivity (Suzuki Coupling Yield) |

|---|---|---|

| 3-Br,4-F | 0.8 µM | 65% |

| 4-Cl,3-F | 1.2 µM | 72% |

| 3-I,4-F | 0.5 µM | 40% |

| Key Insight : Bromine balances reactivity and potency better than iodine or chlorine . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.